molecular formula C23H26N4O2 B14939401 5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14939401
M. Wt: 390.5 g/mol
InChI Key: YDHDNSQWDNDQDI-UHFFFAOYSA-N
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Description

5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrimidine core. Common synthetic routes may involve:

    Formation of Piperazine Derivative: Starting with a suitable benzyl halide and 3-methoxyphenylpiperazine, a nucleophilic substitution reaction can be employed to form the piperazine derivative.

    Pyrimidine Core Formation: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine core can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Hydrogen gas with a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Pharmacology: It is evaluated for its pharmacokinetic properties and bioavailability.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrimidine core can inhibit certain enzymes. These interactions lead to modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of a piperazine ring and a pyrimidine core, which imparts distinct pharmacological properties. Its methoxyphenyl substituent also contributes to its unique interaction profile with biological targets.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H26N4O2/c1-17-21(15-18-7-4-3-5-8-18)22(28)25-23(24-17)27-13-11-26(12-14-27)19-9-6-10-20(16-19)29-2/h3-10,16H,11-15H2,1-2H3,(H,24,25,28)

InChI Key

YDHDNSQWDNDQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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